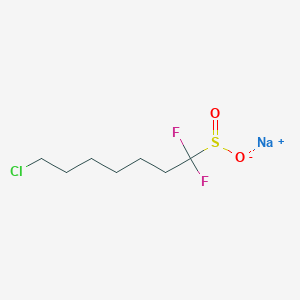
3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid: is a fluorinated organic compound with the molecular formula C16H11F14NO4 . This compound is notable for its unique structure, which includes two heptafluorobutyl groups attached to a pyrrole ring. The presence of multiple fluorine atoms imparts distinctive chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid typically involves the reaction of pyrrole derivatives with heptafluorobutyl reagents under controlled conditions. The process may include steps such as:
Nitration: of pyrrole to introduce nitro groups.
Reduction: of nitro groups to amines.
Alkylation: with heptafluorobutyl halides to introduce the fluorinated side chains.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the pyrrole ring or the fluorinated side chains, depending on the reagents and conditions used.
Substitution: The fluorinated side chains can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Compounds with new functional groups replacing fluorine atoms.
科学的研究の応用
Chemistry: The compound’s unique fluorinated structure makes it valuable in the study of fluorine chemistry and the development of new fluorinated materials.
Biology: Research may explore its potential as a fluorinated building block for biologically active molecules, given the importance of fluorine in pharmaceuticals.
Industry: The compound could be used in the development of specialized coatings, lubricants, or other materials that benefit from the properties imparted by fluorine atoms.
作用機序
The mechanism of action for 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid would depend on its specific application. In general, the presence of fluorine atoms can influence molecular interactions, stability, and reactivity. The compound may interact with molecular targets through:
Hydrophobic Interactions: Fluorine atoms can enhance hydrophobic interactions with biological molecules.
Electrostatic Interactions: The electronegativity of fluorine can affect the compound’s interaction with charged or polar groups.
類似化合物との比較
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl isocyanate
Comparison:
- Uniqueness: 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid is unique due to its pyrrole core and dual heptafluorobutyl groups, which are not commonly found in similar compounds.
- Properties: The compound’s structure imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, compared to other fluorinated compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
83650-67-3 |
|---|---|
分子式 |
C14H7F14NO4 |
分子量 |
519.19 g/mol |
IUPAC名 |
3,4-bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H7F14NO4/c15-9(16,11(19,20)13(23,24)25)1-3-4(6(8(32)33)29-5(3)7(30)31)2-10(17,18)12(21,22)14(26,27)28/h29H,1-2H2,(H,30,31)(H,32,33) |
InChIキー |
GALFVTLALVXPCQ-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(NC(=C1CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O)C(=O)O)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)
![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)


![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)
![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)





![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053699.png)
